molecular formula C13H10N2O3 B1293551 Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- CAS No. 5768-40-1

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-

Cat. No. B1293551
CAS RN: 5768-40-1
M. Wt: 242.23 g/mol
InChI Key: LWFBUVHQVCTCKN-UHFFFAOYSA-N
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Patent
US05834461

Procedure details

A mixture of 12.0 g (0.044 mol) of ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid, 65 ml of 2N sodium hydroxide and 120 ml of methanol is refluxed for 0.75 hour. The solvent is removed and the residue extracted with diethyl ether. The residue is diluted with water and solid citric acid is added until the pH is 4-5. The mixture is filtered and the solid washed with water and air dried to give crystals, m.p. 307°-310° C.
Name
ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:11]=[C:10]([NH:12][C:13]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[O:14])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])C.[OH-].[Na+]>CO>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:13]([NH:12][C:10]2[CH:11]=[CH:3][C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=2)=[O:14])[CH:16]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-[(3-pyridinylcarbonyl)amino]benzoic acid
Quantity
12 g
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1)NC(=O)C=1C=NC=CC1
Name
Quantity
65 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 0.75 hour
Duration
0.75 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with diethyl ether
ADDITION
Type
ADDITION
Details
The residue is diluted with water and solid citric acid
ADDITION
Type
ADDITION
Details
is added until the pH is 4-5
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crystals, m.p. 307°-310° C.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.